N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds, such as triazole-pyrimidine hybrids, has been reported in the literature . These compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic azole chain, which contains two carbon and three nitrogen atoms . The presence of sulfur in the thiazolyl group enhances its pharmacological properties .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, quinazoline derivatives were treated with chloroacetyl chloride to produce the 2-chloro-N-(4-oxo-2-quinazolin3(3H)-yl) acetamide derivatives .Scientific Research Applications
Synthesis and Heterocyclic Compound Development
Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo-difuran-2-carboxamide variants, show significant COX-2 inhibitory activity, suggesting potential for therapeutic applications (Abu‐Hashem et al., 2020).
Antitumor and Antimicrobial Applications
A study on the antitumor activity of imidazotetrazines revealed the synthesis of compounds with broad-spectrum antitumor properties. These findings contribute to the development of prodrug modifications for cancer treatment, highlighting the chemical's role in medicinal chemistry (Stevens et al., 1984).
Cell Viability and Assay Interference
Research has identified that tetrazolium salts, which are used to investigate cell viability, can be interfered with by substances such as serum albumin. This interference challenges the reliability of certain assays, emphasizing the need for careful interpretation of assay results in biological research (Funk et al., 2007).
Antimycobacterial Activity
A series of N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides demonstrated significant antimycobacterial activity, with some compounds showing higher activity than rifampicin against Mycobacterium tuberculosis. This research contributes to the search for new antimycobacterial agents, with the structure-activity relationship providing insights for further drug development (Goněc et al., 2016).
Antifungal Effects
The synthesis and evaluation of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound demonstrated potent antifungal effects against Aspergillus species. This research offers a foundation for developing new antifungal agents to address fungal infections (Jafar et al., 2017).
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c1-8-9(2)23-14(15-8)16-13(21)12-17-19-20(18-12)10-4-6-11(22-3)7-5-10/h4-7H,1-3H3,(H,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFMHUQJCLLFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethylthiazol-2-yl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide |
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